1,4-phenylene bis(dimethylcarbamate)

描述

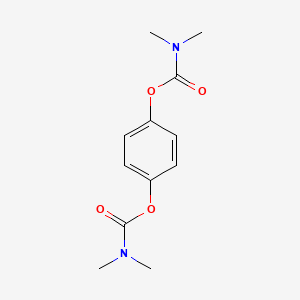

1,4-Phenylene bis(dimethylcarbamate) is a carbamate derivative featuring a central 1,4-phenylene spacer flanked by dimethylcarbamate groups. Its synthesis typically involves transesterification reactions, as demonstrated in the preparation of structurally related 1,4-phenylenebis(methylene) dicarbamate, where ethyl carbamate reacts with 1,4-phenylenedimethanol in the presence of zinc chloride . The compound exhibits a planar aromatic core with carbamate groups oriented at a dihedral angle (~29°) relative to the benzene ring, enabling intermolecular hydrogen bonding (N–H⋯O) that stabilizes its crystalline lattice . These interactions contribute to its thermal stability, though its melting point (484–486 K) is lower than non-carbamate analogs due to reduced intermolecular forces .

属性

IUPAC Name |

[4-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-13(2)11(15)17-9-5-7-10(8-6-9)18-12(16)14(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXRHTUWSOLFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)OC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213402 | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63884-51-5 | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1,4-Phenylene bis(dimethylcarbamate) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,4-Phenylene bis(dimethylcarbamate) is characterized by its structure, which includes two dimethylcarbamate groups attached to a 1,4-phenylene backbone. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of 1,4-phenylene bis(dimethylcarbamate) is primarily attributed to its ability to inhibit specific enzymes. Notably, it exhibits potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's.

Inhibition Potency

Research has shown that the compound's inhibitory potency varies based on structural modifications. For instance, derivatives of this compound demonstrated significant AChE/BuChE inhibitory activity with IC50 values ranging from 0.53 μM to 22.3 μM, indicating a promising therapeutic potential for cognitive disorders .

Case Studies and Experimental Data

- In Vitro Studies : A study evaluated the AChE and BuChE inhibitory activity of various derivatives, including 1,4-phenylene bis(dimethylcarbamate). The results indicated that certain modifications could enhance inhibitory potency significantly. For example, compounds with a dimethylcarbamoyl fragment showed improved AChE inhibition compared to their analogs .

- Mechanistic Insights : The mechanism by which 1,4-phenylene bis(dimethylcarbamate) exerts its effects appears to involve interactions with the active sites of AChE and BuChE. Molecular docking studies revealed that key residues in these enzymes engage in π–π interactions with the compound, contributing to its inhibitory capabilities .

- Comparative Studies : Comparative analysis with other known inhibitors highlighted the efficacy of 1,4-phenylene bis(dimethylcarbamate) as a potential lead compound for developing new treatments for Alzheimer's disease. Its structural features allow for selective targeting of cholinesterases without significant off-target effects .

Data Table: Inhibitory Potency of Derivatives

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| 1,4-Phenylene bis(dimethylcarbamate) | 7.8 | 0.53 |

| Derivative 1 (N-ethyl-N-methyl) | 6.3 | 2.6 |

| Derivative 2 (Diisopropyl) | 7.1 | 10.8 |

| Derivative 3 (Pyrrolidinecarbonyl) | 22.3 | 8.7 |

相似化合物的比较

Structural and Physicochemical Properties

Table 1: Comparative Properties of 1,4-Phenylene Bis(dimethylcarbamate) and Analogous Compounds

Key Observations :

- Thermal Stability : 1,4-Phenylene bis(dimethylcarbamate) exhibits moderate thermal stability due to hydrogen bonding, but its transition temperatures are lower than rigid analogs like bis(4'-alkoxybenzal)-1,4-phenylenediamines, which benefit from stronger π-π interactions .

- Solubility: The carbamate derivative dissolves in polar solvents like DMF, whereas bis(pyrimidin-2-amine) derivatives show enhanced solubility in DMSO and ethanol due to heterocyclic polarity .

Molecular Interactions and Material Science

- Self-Assembly : 1,4-Phenylene bis(dimethylcarbamate) forms 2D sheet structures via N–H⋯O hydrogen bonds, whereas bis(alkoxybenzoates) rely on weaker van der Waals forces, limiting their use in supramolecular engineering .

- Liquid Crystalline Behavior : Bis(4'-alkoxybenzal)-1,4-phenylenediamines exhibit higher nematic-phase stability (ΔT: ~50 K) compared to carbamate analogs (ΔT: ~30 K), emphasizing the role of rigid imine linkages in mesophase formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。